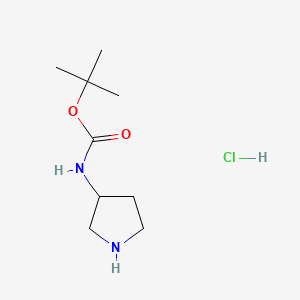
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N5O2 . It is a derivative of quinazoline and is related to drugs such as prazosin and terazosin .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring substituted with amino and methoxy groups, and a piperazine ring . The molecular weight is 362.25484 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.25484 and a molecular formula of C14H21Cl2N5O2 . It is related to prazosin, which is a white, crystalline substance, slightly soluble in water and isotonic saline .Aplicaciones Científicas De Investigación
Treatment of Cardiovascular Diseases
Due to its anti-hypertensive properties, this compound could potentially be used in the treatment of various cardiovascular diseases . These could include conditions such as heart disease, stroke, and other diseases related to high blood pressure .
Pharmaceutical Research
This compound is used in pharmaceutical research . It serves as a reference standard in quality tests and assays as specified in the USP compendia . This means it’s used to ensure the quality and consistency of other drugs .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds . It can serve as a building block in the creation of other complex molecules, which can then be used in various applications, from pharmaceuticals to materials science .
Drug Development
Given its properties and the diseases it can potentially treat, this compound is a valuable resource in drug development . Researchers can study its effects and mechanisms of action to develop new drugs or improve existing ones .
Mecanismo De Acción
Target of Action
The primary target of this compound is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure by controlling the constriction and dilation of blood vessels .
Mode of Action
The compound acts as an α1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline and noradrenaline), which are responsible for vasoconstriction. This leads to the dilation of blood vessels, thereby reducing blood pressure .
Biochemical Pathways
Upon binding to the α1-adrenergic receptors, the compound interrupts the normal signaling pathways that lead to vasoconstriction. This results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the compound’s action is the reduction of blood pressure . By causing vasodilation, it decreases the overall peripheral vascular resistance, leading to a decrease in blood pressure. This can be beneficial in conditions such as hypertension .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the patient, and genetic factors can all impact the compound’s effectiveness. Additionally, factors such as pH and temperature can affect the stability of the compound .
Propiedades
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUPMCNACJUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60548-08-5 |
Source


|
| Record name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)


![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)




